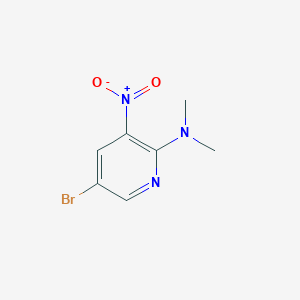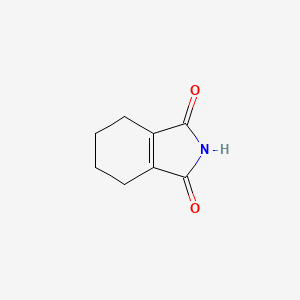
3,4,5,6-Tetrahydrophthalimide
Overview
Description
3,4,5,6-Tetrahydrophthalimide is an organic compound with the molecular formula C₈H₉NO₂. It belongs to the class of isoindolones, which are aromatic polycyclic compounds containing an isoindole bearing a ketone. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Mechanism of Action
Target of Action
3,4,5,6-Tetrahydrophthalimide is a research chemical compound used in the synthesis of novel N-(benzothiazol-5-yl)-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione and N-(benzothiazol-5-yl)isoindoline-1,3-dione . These compounds are potent inhibitors of protoporphyrinogen oxidase , an enzyme involved in the biosynthesis of heme and chlorophyll .
Mode of Action
It’s known that the compound is used to synthesize inhibitors of protoporphyrinogen oxidase . This suggests that it may interact with this enzyme, potentially inhibiting its function and leading to changes in heme and chlorophyll biosynthesis .
Biochemical Pathways
The primary biochemical pathway affected by this compound is likely the heme and chlorophyll biosynthesis pathway, given its role in synthesizing inhibitors of protoporphyrinogen oxidase . Inhibition of this enzyme could disrupt these pathways, potentially leading to downstream effects such as altered cellular energy production or photosynthesis .
Pharmacokinetics
Its molecular weight (15116 Da ) suggests it may have good bioavailability, as compounds under 500 Da are generally well-absorbed .
Result of Action
Given its role in synthesizing inhibitors of protoporphyrinogen oxidase , it may lead to changes in heme and chlorophyll biosynthesis, potentially affecting cellular energy production or photosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, soil composition can affect the behavior of phthalimide fungicides . .
Biochemical Analysis
Biochemical Properties
3,4,5,6-Tetrahydrophthalimide plays a significant role in biochemical reactions, particularly in the inhibition of protoporphyrinogen oxidase, an enzyme involved in the biosynthesis of heme and chlorophyll . This compound interacts with various biomolecules, including enzymes and proteins, by forming stable complexes that inhibit their activity. The nature of these interactions is primarily through hydrophobic and hydrogen bonding, which stabilizes the compound-enzyme complex and prevents the enzyme from catalyzing its substrate.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to induce cytotoxic effects in certain cancer cell lines by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production . This disruption leads to apoptosis and cell death, highlighting its potential as an anticancer agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes . It acts as an inhibitor of protoporphyrinogen oxidase by binding to the active site of the enzyme, thereby preventing the conversion of protoporphyrinogen IX to protoporphyrin IX . This inhibition leads to the accumulation of protoporphyrinogen IX, which can cause oxidative stress and cell damage. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation properties . The compound is relatively stable under controlled conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent cytotoxic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound exhibits minimal toxicity and can effectively inhibit target enzymes. At higher doses, it can cause adverse effects, including liver and kidney damage, due to the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level is required to achieve significant biochemical and cellular effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion to various metabolites by enzymatic reactions . The primary metabolic pathway involves the hydrolysis of the imide ring to form tetrahydrophthalic acid, which can further undergo oxidation and conjugation reactions . These metabolic processes are mediated by enzymes such as cytochrome P450 and carboxylesterases, which play a crucial role in the detoxification and elimination of the compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by its hydrophobicity and its ability to bind to plasma proteins, which can affect its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily in the mitochondria and cytoplasm . It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. The localization of the compound can influence its activity and function, as it can interact with mitochondrial enzymes and proteins involved in energy production and apoptosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,4,5,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 3,4,5,6-tetrahydrophthalic anhydride with ammonia or urea. The reaction typically occurs at elevated temperatures ranging from 110°C to 160°C . Another method involves heating 3,4,5,6-tetrahydrophthalic anhydride with urea at temperatures between 155°C and 160°C, followed by recrystallization from benzene .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity 3,4,5,6-tetrahydrophthalic anhydride as the starting material. The anhydride is reacted with ammonia gas or aqueous ammonia under controlled conditions to yield the desired product .
Chemical Reactions Analysis
3,4,5,6-Tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imides and other derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly used.
Major Products Formed: The major products formed from these reactions include various imides, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4,5,6-Tetrahydrophthalimide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of agricultural chemicals and other industrial products.
Comparison with Similar Compounds
3,4,5,6-Tetrahydrophthalimide is unique among similar compounds due to its specific structure and reactivity. Similar compounds include:
Phthalimide: A related compound with a similar structure but different reactivity and applications.
Tetrahydrophthalic Anhydride: The precursor to this compound, used in similar synthetic routes.
Hexahydrophthalimide: Another related compound with different chemical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the range of applications it supports, particularly in the synthesis of agricultural chemicals and other industrial products .
Properties
IUPAC Name |
4,5,6,7-tetrahydroisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFJWMGOTLUUGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90963771 | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4720-86-9, 27813-21-4 | |
| Record name | 4,5,6,7-Tetrahydro-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4720-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5,6-Tetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004720869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrophthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027813214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrahydrophthalimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293561 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Hydroxy-4,5,6,7-tetrahydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90963771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5,6-tetrahydrophthalimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.919 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5,6-TETRAHYDROPHTHALIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R239Q5JK7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of 3,4,5,6-Tetrahydrophthalimide herbicides?
A1: this compound herbicides primarily target protoporphyrinogen IX oxidase (protox), a key enzyme in the chlorophyll biosynthesis pathway. [, , , , , , ]
Q2: How does inhibition of protoporphyrinogen IX oxidase (protox) lead to herbicidal activity?
A2: Inhibition of protox leads to the accumulation of protoporphyrin IX (PPIX) in plant cells. PPIX, in the presence of light, generates reactive oxygen species, causing damage to cell membranes and ultimately leading to plant death. This process is known as photobleaching. [, , , ]
Q3: Is the herbicidal activity of this compound derivatives light-dependent?
A3: Yes, the herbicidal action of these compounds is strongly light-dependent due to the photodynamic nature of PPIX accumulation. [, , ]
Q4: Are there differences in the sensitivity of various plant species to this compound herbicides?
A4: Yes, studies have shown that the herbicidal activity of these compounds can vary depending on the plant species. For instance, some derivatives exhibit stronger activity against broadleaf weeds than grass weeds. [, ]
Q5: What structural features of this compound derivatives are essential for their herbicidal activity?
A5: Several key structural features contribute to the herbicidal activity of these compounds:* Lipophilic tetramethylene moiety: This contributes to the compound's ability to penetrate plant cell membranes. []* Double bond in the cyclic imide: This appears to be crucial for interaction with the protox enzyme. [, ]* N-(p-substituted)phenyl moiety: The type and position of substituents on the phenyl ring significantly influence the compound's potency and selectivity. [, , ]
Q6: How does the presence of a fluorine atom at the 2-position of the phenyl ring affect herbicidal activity?
A6: The impact of a 2-fluoro substituent on the phenyl ring is complex and depends on the specific compound and its other substituents. While in some cases it enhances protox inhibition and peroxidative activity, it is not universally essential for improved herbicidal activity. [, ]
Q7: Have computational chemistry methods been used to study this compound derivatives?
A7: Yes, comparative molecular field analysis (CoMFA) has been employed to understand and predict the growth inhibition activity of these compounds against different plant species. These studies help identify key structural features contributing to their activity and selectivity. [, ]
Q8: What are the primary metabolic pathways of this compound derivatives in mammals?
A8: The major metabolic reactions include:* Cleavage of the ester and imide linkages: This leads to the formation of various breakdown products. [, , , ]* Hydroxylation: The cyclohexene or cyclohexane ring of the tetrahydrophthalimide moiety can undergo hydroxylation. [, , , ]* Reduction: The 1,2-double bond of the tetrahydrophthalimide moiety can be reduced, often leading to diastereomeric metabolites. [, , ]* Sulfonic acid conjugation: This unique metabolic pathway, observed in some derivatives, involves the incorporation of a sulfonic acid group into the double bond of the tetrahydrophthalimide moiety. [, , ]
Q9: What tissues are primarily responsible for the formation of reduced and sulfonic acid conjugated metabolites?
A9: Studies suggest that reduction primarily occurs in red blood cells and the gastrointestinal tract, while sulfonic acid conjugation mainly occurs in the liver and gastrointestinal tract. [, ]
Q10: How does the metabolism of cis- and trans-isomers of tetramethrin, a this compound derivative, differ?
A10: While both isomers undergo similar metabolic reactions, the trans-isomer exhibits a longer half-life in plasma and undergoes enterohepatic circulation, leading to differences in excretion patterns and metabolite profiles. [, ]
Q11: What is the environmental fate of this compound herbicides?
A11: Studies in controlled environments suggest that these herbicides primarily remain in the soil or substrate where applied, with minimal leaching into water sources. Degradation occurs over time, with varying persistence depending on the specific compound and environmental conditions. []
Q12: Are there known cases of resistance to this compound herbicides?
A12: Yes, a Chlamydomonas reinhardtii mutant resistant to a specific N-phenylimide herbicide has been isolated. This resistance is attributed to a mutation in the nuclear genome affecting the sensitivity of protoporphyrinogen oxidase to the herbicide. []
Q13: Have this compound derivatives been investigated for applications beyond herbicides?
A13: Yes, certain derivatives have shown potential as antipruritic agents for treating itch associated with various diseases. []
Q14: Are there any known safeners that can mitigate the phytotoxic effects of this compound herbicides?
A14: Yes, compounds like naphthalic anhydride and BAS 145138 have been shown to reduce protoporphyrin IX accumulation induced by these herbicides, acting as safeners. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

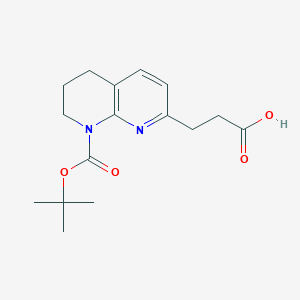
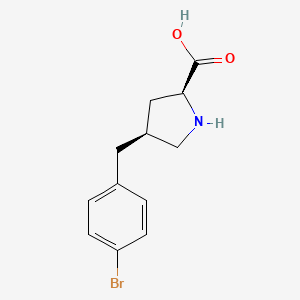
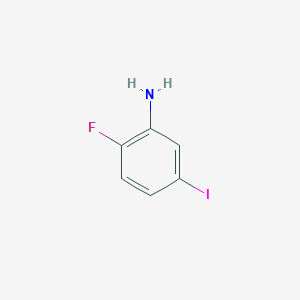
![7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1345028.png)
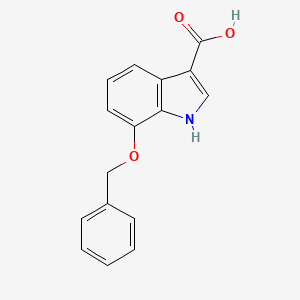
![N-(Benzo[d]thiazol-2-ylmethyl)propionamide](/img/structure/B1345039.png)
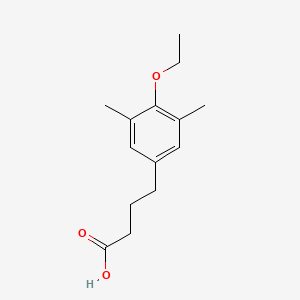
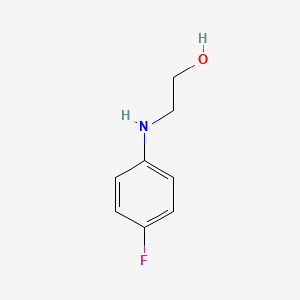

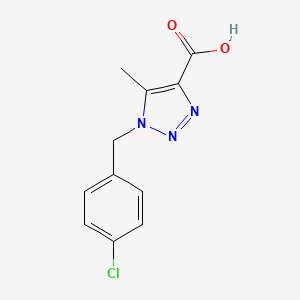
![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)
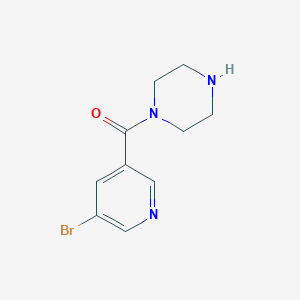
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)
